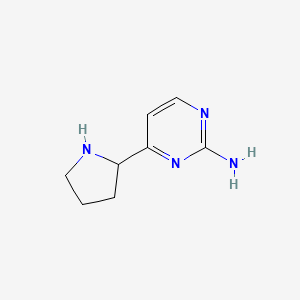

4-Pyrrolidin-2-YL-pyrimidin-2-ylamine

CAS No.: 1249198-23-9

Cat. No.: VC8222684

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249198-23-9 |

|---|---|

| Molecular Formula | C8H12N4 |

| Molecular Weight | 164.21 g/mol |

| IUPAC Name | 4-pyrrolidin-2-ylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C8H12N4/c9-8-11-5-3-7(12-8)6-2-1-4-10-6/h3,5-6,10H,1-2,4H2,(H2,9,11,12) |

| Standard InChI Key | JFWCVNMHIGHJRV-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C2=NC(=NC=C2)N |

| Canonical SMILES | C1CC(NC1)C2=NC(=NC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered pyrimidine ring (C₄H₃N₂) and a five-membered pyrrolidine ring (C₄H₉N). Key structural attributes include:

-

Pyrimidine ring: Positions 2 and 4 are substituted with amine and pyrrolidin-2-yl groups, respectively.

-

Pyrrolidine ring: A saturated nitrogen-containing ring contributing to stereochemical diversity and hydrogen-bonding capabilities.

Molecular Formula: C₈H₁₂N₄

Molecular Weight: 164.21 g/mol

IUPAC Name: 4-pyrrolidin-2-ylpyrimidin-2-amine

SMILES: C1CC(NC1)C2=NC(=NC=C2)N

InChI Key: JFWCVNMHIGHJRV-UHFFFAOYSA-N .

Spectral Data

-

¹H NMR: Peaks at δ 9.23 (s, 1H, pyrimidine-H), 8.69 (m, 1H, pyrrolidine-H), and 6.80 (s, 2H, NH₂) confirm the structure .

Synthesis and Reaction Pathways

Reductive Condensation

A common method involves reacting pyrimidine derivatives with pyrrolidine under catalytic conditions (e.g., Raney Nickel) to form the pyrrolidine-pyrimidine backbone.

Example:

Microwave-Assisted Organic Synthesis (MAOS)

MAOS enhances reaction efficiency, reducing synthesis time from hours to minutes while improving yields (>80%).

Chiral Pool Synthesis

Proline-derived β-ketoenamides undergo cyclization to yield enantiopure variants, enabling stereoselective drug design .

Key Reactions

-

Nucleophilic Substitution: The amine group at position 2 reacts with acyl chlorides or alkyl halides.

-

Oxidation: Forms N-oxide derivatives, enhancing solubility and bioactivity .

Biological Activity and Pharmacological Applications

Anti-Inflammatory and Immunomodulatory Effects

4-Pyrrolidin-2-yl-pyrimidin-2-ylamine derivatives inhibit inflammatory cytokines (e.g., TNF-α, IL-6) in acute lung injury models, showing potential for treating respiratory disorders .

Antimicrobial and Antifungal Activity

Pyrimidine analogs demonstrate:

-

Antibacterial Activity: MIC = 3.12 μg/mL against E. coli and K. pneumoniae .

-

Antifungal Activity: 70% inhibition of C. albicans at 10 μM .

Kinase Inhibition

The compound’s scaffold is integral to kinase inhibitors:

-

PLK4 Inhibition: IC₅₀ = 6.7 nM for antiproliferative effects in breast cancer cells .

-

CDK4/6 Inhibition: Analogues exhibit GI₅₀ = 23 nM in leukemia models .

Central Nervous System (CNS) Applications

A related derivative, JNJ 39758979, acts as a histamine H₄ receptor antagonist, reducing pruritus (AUC reduction = 40%, p < 0.05) .

Pharmacokinetics and Toxicology

ADME Profile

| Parameter | Value | Source |

|---|---|---|

| Acute Toxicity (LD₅₀) | >500 mg/kg (oral, rat) | |

| Skin Irritation | Moderate (H315) | |

| Adverse Effects | Headache (9%), Nausea (13%) |

Comparative Analysis of Analogues

| Compound | Activity (IC₅₀) | Selectivity (vs. PKA) | Application |

|---|---|---|---|

| 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine | 6.7 nM (PLK4) | 150-fold | Cancer Therapy |

| JNJ 39758979 | 0.006 μM (H₄R) | 10-fold | Pruritus Treatment |

| Palbociclib | 0.003 μM (CDK4/6) | 100-fold | Breast Cancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume